molecular formula C11H9F3O2 B13973235 (E)-ethyl3-(2,4,5-trifluorophenyl)acrylate CAS No. 882856-63-5

(E)-ethyl3-(2,4,5-trifluorophenyl)acrylate

Cat. No.: B13973235
CAS No.: 882856-63-5
M. Wt: 230.18 g/mol
InChI Key: AODMFHNJISFCRH-ONEGZZNKSA-N
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Description

(E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate is an organic compound characterized by the presence of a trifluorophenyl group attached to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate typically involves the esterification of 3-(2,4,5-trifluorophenyl)acrylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of (E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to optimize yield and reduce production costs. The reaction conditions are carefully controlled to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluorophenyl group.

Major Products

    Oxidation: 3-(2,4,5-trifluorophenyl)acrylic acid.

    Reduction: Ethyl 3-(2,4,5-trifluorophenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate involves its interaction with specific molecular targets, leading to various biochemical effects. The trifluorophenyl group enhances the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions. The acrylate moiety can undergo polymerization or addition reactions, contributing to the compound’s versatility in different applications .

Comparison with Similar Compounds

Similar Compounds

  • (E)-ethyl 3-(2,4-difluorophenyl)acrylate
  • (E)-ethyl 3-(2,5-difluorophenyl)acrylate
  • (E)-ethyl 3-(3,4,5-trifluorophenyl)acrylate

Uniqueness

(E)-ethyl 3-(2,4,5-trifluorophenyl)acrylate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. Compared to similar compounds, it offers enhanced stability and specific reactivity patterns, making it valuable for targeted applications in synthesis and material science .

Properties

CAS No.

882856-63-5

Molecular Formula

C11H9F3O2

Molecular Weight

230.18 g/mol

IUPAC Name

ethyl (E)-3-(2,4,5-trifluorophenyl)prop-2-enoate

InChI

InChI=1S/C11H9F3O2/c1-2-16-11(15)4-3-7-5-9(13)10(14)6-8(7)12/h3-6H,2H2,1H3/b4-3+

InChI Key

AODMFHNJISFCRH-ONEGZZNKSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1F)F)F

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1F)F)F

Origin of Product

United States

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